
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide specifically inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathway of cytokines, which are involved in the immune response. Inhibition of JAK3 by this compound can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and suppress the immune response in various preclinical and clinical studies. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in patients with autoimmune diseases.
実験室実験の利点と制限
One advantage of N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. However, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of the results.
将来の方向性
There are several future directions for the research on N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One potential application is in the treatment of graft-versus-host disease (GVHD), which is a complication of bone marrow transplantation. This compound has been shown to be effective in reducing GVHD in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in patients.
Another potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. This compound has shown promising results in preclinical studies of these diseases, and further research is needed to evaluate its potential as a therapeutic option.
In addition, there is ongoing research on the development of new JAK3 inhibitors with improved potency and selectivity, which may have better therapeutic potential than this compound.
合成法
The synthesis of N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 5-ethyl-1,2,4-oxadiazol-3-amine with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonamide intermediate. The intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, this compound.
科学的研究の応用
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 plays a crucial role in the signaling pathway of cytokines, which are involved in the pathogenesis of autoimmune diseases. Inhibition of JAK3 by this compound can suppress the immune response and reduce inflammation, making it a potential treatment option for autoimmune diseases.
特性
IUPAC Name |
N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15-17-16(18-23-15)13-10-12(8-9-14(13)22-2)24(20,21)19-11-6-4-5-7-11/h8-11,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOJFYAWWAQDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

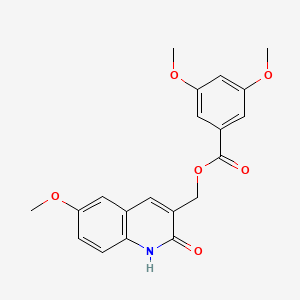

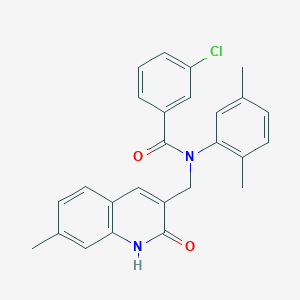
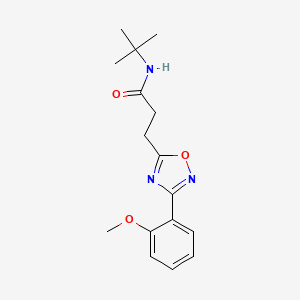

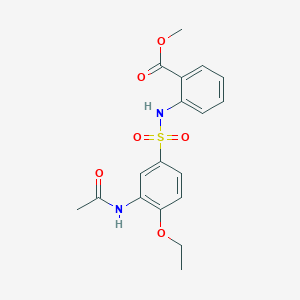

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
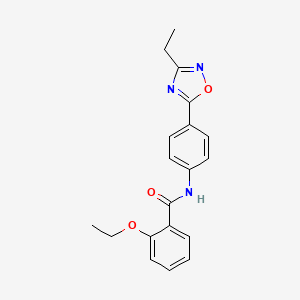
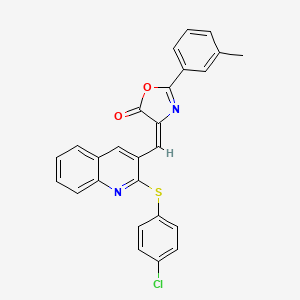

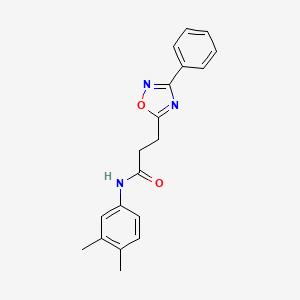

![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)